molecular formula C10H8N2 B14653342 1H-Imidazo[1,2-A]indole CAS No. 42341-27-5

1H-Imidazo[1,2-A]indole

Cat. No.: B14653342
CAS No.: 42341-27-5
M. Wt: 156.18 g/mol
InChI Key: MUTOFSWRJMAKRH-UHFFFAOYSA-N
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Description

1H-Imidazo[1,2-A]indole is a fused bicyclic heteroaromatic compound of high interest in medicinal chemistry and materials science. This scaffold serves as a versatile building block for developing novel bioactive molecules and functional materials. While specific biological data for this core structure is limited in the public domain, closely related heterocycles, such as imidazo[1,2-a]pyridines, are extensively researched for their potent anti-tuberculosis properties, acting through targets like the mycobacterial electron transport chain component QcrB . Furthermore, analogous fused ring systems are explored as non-classical isosteres for rings like indole, a strategy often employed to improve the physicochemical properties of drug candidates, such as enhancing solubility and metabolic stability . Researchers utilize this chemical space to design and synthesize new compounds for screening against various therapeutic targets and for developing advanced organic materials. This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

42341-27-5

Molecular Formula

C10H8N2

Molecular Weight

156.18 g/mol

IUPAC Name

3H-imidazo[1,2-a]indole

InChI

InChI=1S/C10H8N2/c1-2-4-9-8(3-1)7-10-11-5-6-12(9)10/h1-7,11H

InChI Key

MUTOFSWRJMAKRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3N2C=CN3

Origin of Product

United States

Synthetic Methodologies for 1h Imidazo 1,2 a Indole and Its Derivatives

Classical and Conventional Synthesis Approaches

Traditional methods for constructing the imidazo[1,2-a]indole scaffold have historically relied on foundational organic reactions such as cyclizations, multi-component reactions, and condensations. These approaches have been instrumental in providing access to the core structure and its derivatives.

Cyclization Reactions for the Imidazo[1,2-A]indole Core Formation

Cyclization reactions are a cornerstone for the formation of the fused imidazo[1,2-a]indole ring system. These methods often involve the construction of one of the heterocyclic rings onto a pre-existing indole (B1671886) or imidazole (B134444) moiety.

A two-step approach has been developed starting from 2-chloroindole-3-carbaldehyde. researchgate.netresearchgate.net This process begins with the N-alkylation of the indole ring using 2-bromo-1,1-diethoxyethane. researchgate.netresearchgate.net The subsequent treatment with aromatic amine hydrochlorides initiates a nucleophilic substitution of the chlorine atom at the C2 position of the indole, followed by a cyclization and condensation at the aldehyde group to form the imidazo[1,2-a]indole structure. researchgate.netresearchgate.net The final products in this specific route are isolated as protonated Schiff bases. researchgate.net

Another strategy involves the intramolecular C2 amidation of N-aryl substituted indoles, which affords various indole-fused tetracyclic compounds, including benzo organic-chemistry.orgmdpi.comimidazo[1,2-a]indoles. researchgate.net Modern variations of cyclization can also be achieved through metal-catalyzed C-H activation strategies. For instance, a palladium-catalyzed intramolecular cyclization mediated by silver acetate (AgOAc) has been used to create fused ring systems from imidazo[1,2-a]pyridine (B132010) adducts, a strategy applicable to indole analogues.

Multi-Component Reactions (MCRs) for Imidazo[1,2-A]indole Analogues

Multi-component reactions (MCRs) offer an efficient pathway to synthesize complex molecules like imidazo[1,2-a]indole analogues in a single step, enhancing atom economy and reducing waste. nih.gov The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent MCR used for accessing imidazo-fused heterocycles. mdpi.com This reaction typically involves the combination of an aldehyde, an amidine (like 2-aminopyridine for related structures), and an isocyanide, often catalyzed by a Lewis or Brønsted acid. mdpi.com A biocatalytic GBB multicomponent reaction using an α-amylase enzyme has been successfully developed for synthesizing indole-based imidazo[1,2-a]pyridine derivatives from 2-aminopyridine, indole-3-carboxaldehyde, and an isocyanide. researchgate.net

Another notable MCR is the Ugi-azide four-component reaction, which has been employed to prepare N-substituted pyrazino[1,2-a]indoles, demonstrating the modularity of MCRs in generating structural diversity. nih.gov Iodine has also been utilized as an effective and environmentally benign catalyst in three-component condensations to produce imidazo[1,2-a]pyridine and pyrazine derivatives at room temperature. nih.govnih.gov This method involves the reaction of an aryl aldehyde, an amino-heterocycle (like 2-aminopyridine), and tert-butyl isocyanide. nih.gov The reaction proceeds through the formation of an imine, which is activated by the iodine catalyst, followed by a [4+1] cycloaddition with the isocyanide. nih.gov

MCR TypeComponentsCatalyst/ConditionsProduct Type
Groebke–Blackburn–Bienaymé2-aminopyridine, indole-3-carboxaldehyde, isocyanideα-amylase enzymeIndole-based imidazo[1,2-a]pyridines researchgate.net
Iodine-Catalyzed 3-ComponentAryl aldehyde, 2-aminopyridine, tert-butyl isocyanideIodine, Room Temperature3-aminoimidazo[1,2-a]pyridines nih.gov
Ugi-Azide 4-Component(Components not specified)(Conditions not specified)N-substituted pyrazino[1,2-a]indoles nih.gov
L-proline-Catalyzed 3-ComponentAromatic aldehydes, indoline-2,3-dione, ammonium acetateL-proline, Ultrasonic irradiation3,4-dihydro-2-arylimidazo[4,5-b]indole arabjchem.orgjocpr.com

Condensation-Based Protocols

Condensation reactions are fundamental to the synthesis of many heterocyclic systems, including the imidazo[1,2-a]indole core. These protocols often involve the reaction between a carbonyl compound and an amine-containing precursor, followed by cyclization and dehydration.

One efficient strategy involves a one-pot sequential Knoevenagel condensation of active methylene azoles with N-substituted-1H-indole-3-carboxaldehydes. researchgate.net This is followed by a palladium-catalyzed intramolecular cross-dehydrogenative coupling (CDC) reaction to yield imidazopyridine-fused indoles. researchgate.net The condensation of 2-aminopyridines with α-halogenocarbonyl compounds, such as bromoacetophenones, is a classic method for forming the related imidazo[1,2-a]pyridine ring. acs.orgnih.gov This reaction proceeds via an initial alkylation of the endocyclic nitrogen atom, which is then followed by an intramolecular condensation. acs.orgnih.gov

Furthermore, a one-pot, three-component condensation of aromatic aldehydes, indoline-2,3-dione, and ammonium acetate, catalyzed by L-proline under ultrasonic irradiation, provides a rapid and high-yielding route to 3,4-dihydro-2-arylimidazo[4,5-b]indole derivatives. arabjchem.orgjocpr.com The proposed mechanism involves the formation of a diamine intermediate, condensation with the dione, intramolecular cyclization, and a subsequent researchgate.netmdpi.com sigmatropic proton shift. jocpr.com

Modern and Advanced Synthetic Strategies

Recent advancements in synthetic chemistry have introduced more sophisticated and efficient methods for the construction of the 1H-Imidazo[1,2-A]indole scaffold. These modern strategies often employ metal catalysts to achieve transformations that are difficult or impossible through classical means, offering improved yields, selectivity, and functional group tolerance.

Metal-Catalyzed Processes

Metal catalysis plays a pivotal role in modern organic synthesis. For the construction of imidazo[1,2-a]indoles, various transition metals have been employed to facilitate key bond-forming steps, with copper being particularly prominent.

Copper catalysts are valued for their low cost, low toxicity, and versatile reactivity. They have been successfully applied to several strategies for synthesizing imidazo-fused heterocycles. A copper-catalyzed multicomponent reaction of sulfonyl azides, alkynes, and allylamines has been reported to produce 2,3-dihydro-1H-imidazo-[1,2-a]indoles. researchgate.net This one-pot process constructs four C–N bonds through a sequence of an azide-alkyne cycloaddition (CuAAC) and double Ullmann-type coupling reactions. researchgate.net

Another approach is the copper(I)-catalyzed one-pot synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins, using air as the oxidant. organic-chemistry.org This method is environmentally friendly and efficient, proceeding via a likely mechanism involving a Michael addition followed by intramolecular nucleophilic addition. organic-chemistry.org Additionally, a practical method for synthesizing imidazo[1,2-a]pyridines and indoles involves an intramolecular C-H functionalization of N-aryl enamines. organic-chemistry.org This reaction is mediated by molecular iodine as the oxidant in the presence of copper iodide (CuI), proceeding through oxidative C-N and C-C bond formation. organic-chemistry.org The process is notable for being ligand-free and effective even with crude enamines. organic-chemistry.org

Copper catalysts are also effective in cascade reactions. An efficient synthesis of imidazo[1,2-b]indazole has been developed via a one-pot copper-catalyzed cascade process that combines C–N coupling and intramolecular C–H amination. Similarly, the copper-catalyzed aerobic oxidative synthesis of imidazo[1,5-a]pyridines has been achieved through a denitrogenative transannulation reaction of pyridotriazoles with benzylamines. acs.org

Reaction TypeReactantsCopper Catalyst/ConditionsKey Features
Multicomponent ReactionSulfonyl azides, alkynes, allylaminesCopper catalystForms four C-N bonds in one pot researchgate.net
Oxidative CyclizationAminopyridines, nitroolefinsCuBr, Air (oxidant), DMF, 80°CGreen chemistry approach using air organic-chemistry.org
C-H FunctionalizationN-aryl enaminesCuI, I₂ (oxidant)Ligand-free, tolerates crude starting materials organic-chemistry.org
Cascade C-N Coupling/C-H Amination2-(2H-indazol-2-yl)aniline, aryl/aliphatic bromideCopper catalystOne-pot cascade process
Denitrogenative TransannulationPyridotriazoles, benzylaminesCopper catalyst, Air (oxidant)Aerobic oxidation acs.org
Palladium-Catalyzed Cyclizations

Palladium catalysis is a cornerstone in the synthesis of complex heterocyclic structures, and the formation of the imidazo[1,2-a]indole skeleton is no exception. An efficient strategy involves a palladium-catalyzed isocyanide insertion reaction, which facilitates the construction of sequential C-C and C-N bonds. researchgate.net This method provides an operationally simple and versatile route to the imidazo[1,2-a]indole framework through the C(sp2)-H functionalization of an imidazole precursor. researchgate.net

Another powerful palladium-catalyzed approach is the intramolecular C–H amination via oxidative coupling on indole derivatives. This method has been successfully applied to access the related 11H-Benzo acs.orgmdpi.comimidazo[1,2-a]indole system, demonstrating the utility of palladium catalysis in forming the critical C-N bond to close the imidazole ring onto the indole core. researchgate.net The synthesis of indolo[1,2-f]phenanthridines has also been achieved through a palladium-catalyzed dual C-H activation, forming two C-C bonds in the process.

Reaction Type Catalyst/Reagents Key Features Product Scope
Isocyanide InsertionPalladium CatalystForms sequential C-C/C-C/C-N bonds via C(sp2)-H functionalization. researchgate.netImidazo[1,2-a]indole skeletons. researchgate.net
Intramolecular C-H AminationPalladium CatalystOxidative coupling on indole derivatives. researchgate.net11H-Benzo acs.orgmdpi.comimidazo[1,2-a]indoles. researchgate.net
Dual C-H ActivationPalladium CatalystFormation of two C-C bonds. Indolo[1,2-f]phenanthridines.
Gold(I)-Catalyzed Reactions

Gold(I) catalysts have emerged as powerful tools for the synthesis of nitrogen-containing heterocycles due to their unique ability to activate alkynes and allenes toward nucleophilic attack. In the context of imidazo[1,2-a]indole synthesis, gold-catalyzed reactions often proceed through a formal [3+2]-dipolar cycloaddition. acs.org Pyridinium N-(heteroaryl)aminides can act as 1,3-N,N-dipole synthons under gold catalysis, reacting with electron-rich triple bonds to form imidazo-fused heteroaromatics directly. acs.org This methodology offers superb regioselectivity with a variety of ynamides. acs.org

Furthermore, gold(I)-catalyzed Pictet-Spengler reactions have been developed to prepare complex heterocyclic compounds, including the related tetrahydro-pyrazinoindoles, showcasing the versatility of gold catalysts in cyclization reactions involving indole precursors. nih.gov

Reaction Type Catalyst System Key Intermediates Key Features
Formal [3+2] CycloadditionGold(I) Catalyst1,3-N,N-dipoles (from aminides). acs.orgDirect formation of imidazo-fused systems from alkynes with high regioselectivity. acs.org
Pictet-Spengler ReactionAuCl3Not specifiedSynthesis of complex heterocycles like tetrahydro-pyrazinoindoles. nih.govrsc.org

Metal-Free Methodologies for Imidazo[1,2-A]indole Systems

Increasing emphasis on environmentally benign synthesis has spurred the development of metal-free methodologies. For imidazo-fused systems, these often involve condensations and iodine-mediated reactions. nih.govresearchgate.net A notable metal-free approach for the synthesis of benzo acs.orgmdpi.comimidazo[1,2-a]indoles is the I2-mediated intramolecular C2 amidation of indoles, which proceeds under mild conditions. researchgate.net

Molecular iodine can also catalyze the construction of the related imidazo[1,2-a]pyridine core by triggering the cleavage of the N–O bond in oxime esters to generate reactive iminyl radicals that couple with the pyridine ring. nih.govacs.org Additionally, catalyst-free versions of condensation reactions between 2-aminopyridines and α-halogenocarbonyl compounds have been achieved using eco-friendly techniques, such as performing the reaction at room temperature in DMF with a base like potassium carbonate. nih.govacs.org

Methodology Reagents/Conditions Mechanism Highlights Product Example
Intramolecular C2 AmidationI2Iodine-mediated cyclization onto the indole C2 position. researchgate.netBenzo acs.orgmdpi.comimidazo[1,2-a]indoles. researchgate.net
Iminyl Radical CouplingMolecular IodineIodine triggers N-O bond cleavage in oxime esters to form iminyl radicals. nih.gov2-substituted imidazo[1,2-a]pyridines. nih.gov
Condensation ReactionK2CO3, DMF, Room TempInitial alkylation followed by intramolecular condensation. nih.govImidazo[1,2-a]pyridines. nih.gov

Photochemical Transformations for this compound Derivatives

Photochemical methods offer unique pathways for the synthesis and functionalization of heterocyclic compounds. A significant development is the direct dearomative photocatalyzed [3+2] cycloaddition between indoles and vinyldiazo reagents. nih.gov This transformation, enabled by an oxidizing Cr(III) photocatalyst, provides access to densely functionalized indoline compounds, which are precursors to various fused systems. nih.gov The proposed mechanism involves the oxidation of the indole by the excited-state photocatalyst to generate a radical cation, which then undergoes cycloaddition. nih.gov

While much of the research in photochemical synthesis has focused on the imidazo[1,2-a]pyridine core, the principles are applicable to indole-based systems. nih.gov For instance, C-H functionalizations such as trifluoromethylation and aminoalkylation of imidazo[1,2-a]pyridines have been successfully achieved using various photocatalysts, suggesting potential routes for the late-stage functionalization of the this compound scaffold. nih.gov

Reaction Catalyst/Reagents Key Feature Resulting Structure
Dearomative [3+2] CycloadditionCr(III) Photocatalyst, Vinyldiazo ReagentDirect cycloaddition on the indole core. nih.govFused indoline compounds. nih.gov
C-H Trifluoromethylation4,4′-dimethoxybenzophenone, Langlois' reagentC3-substitution of the imidazo-heterocycle. nih.govC3-trifluoromethylated imidazo[1,2-a]pyridine. nih.gov
C-H AminoalkylationCsPbBr3, N-arylglycinesSustainable aminomethylation. nih.govAminomethylated imidazo[1,2-a]pyridines. nih.gov

Intramolecular Oxidative C-H Functionalization

Intramolecular oxidative C-H functionalization is a highly efficient and atom-economical strategy for constructing heterocyclic rings. This approach has been effectively used to synthesize imidazo[1,2-a]pyridines and indoles from N-aryl enamines using a molecular iodine (I2) and copper iodide (CuI) system. nih.govorganic-chemistry.org In this method, I2 acts as the sole oxidant, facilitating oxidative C-N or C-C bond formation. nih.govorganic-chemistry.org The reaction is versatile, ligand-free, and compatible with crude enamines, allowing for a sequential one-pot synthesis from arylamines and ketones. nih.govorganic-chemistry.org

Similarly, copper-catalyzed aerobic oxidative intramolecular C-H amination has been developed for the synthesis of related N-heterocycles like imidazobenzimidazoles. acs.org This highlights the broad applicability of transition metal-catalyzed C-H amination for constructing fused imidazole systems.

Methodology Catalyst/Oxidant Starting Material Key Transformation
I2/CuI-Mediated C-H FunctionalizationCuI / I2N-aryl enamines nih.govorganic-chemistry.orgOxidative C-N bond formation nih.govorganic-chemistry.org
Aerobic Oxidative C-H AminationCopper Catalyst / O22-(1H-imidazol-1-yl)-N-alkylbenzenamines acs.orgIntramolecular C-H amination acs.org
Pd-Catalyzed C-H AminationPalladium CatalystIndole Derivatives researchgate.netOxidative Coupling researchgate.net

[3+2] Cycloaddition Reactions Leading to Imidazo[1,2-A]indole Derivatives

The [3+2] cycloaddition reaction is a powerful method for constructing five-membered rings and has been applied to the synthesis of imidazo[1,2-a]indole precursors and analogues. uchicago.edu One such approach is the oxidative [3+2] cycloaddition of simple urea derivatives with substituted indoles, which provides rapid access to highly functionalized imidazoloindolines. acs.org

Another relevant strategy is the dearomative photocatalyzed [3+2] cycloaddition between indoles and vinyldiazo species, which yields fused indoline compounds. nih.gov Furthermore, stereoselective [3+2] cycloadditions involving azomethine ylides generated from isatin and a secondary amine with an ethylene derivative based on an imidazo[2,1-b]thiazole afford complex spirooxindole compounds. mdpi.com These examples demonstrate the versatility of the [3+2] cycloaddition in building complex scaffolds from indole precursors. mdpi.comnih.gov

Dipole Source Dipolarophile Catalyst/Conditions Product Type
Diaza-Oxyallyl CationSubstituted IndolesOxidative conditions acs.orgImidazoloindolines acs.org
Vinyldiazo SpeciesIndolesCr(III) Photocatalyst nih.govFused Indoline Compounds nih.gov
Azomethine YlideEthylene derivative of imidazo[2,1-b]thiazoleHeat mdpi.comSpirooxindole-imidazo[2,1-b]thiazole hybrid mdpi.com

Stereoselective and Enantioselective Approaches to this compound Analogues

The development of stereoselective and enantioselective methods is crucial for accessing chiral molecules with potential biological activity. For analogues of this compound, several effective strategies have been reported. Highly enantioselective iso-Pictet–Spengler reactions have been utilized for the synthesis of 1,1-disubstituted-tetrahydropyrazino[1,2-a]indoles. nih.gov This reaction involves the condensation of 2-(1H-indol-1-yl)ethanamine with α-ketoamides, followed by the addition of a chiral silicon Lewis acid, achieving good yields and high enantioselectivity (86–96% ee). nih.gov

Gold(I)-catalyzed enantioselective hydroamination and hydroalkoxylation of allenes have also been developed, leading to various chiral heterocycles. nih.gov While not directly applied to this compound, these methods establish a proof of concept for using chiral gold complexes to synthesize chiral nitrogen- and oxygen-containing rings. nih.gov Additionally, stereoselective syntheses of the related 1H-imidazo[2,1-a]isoindole-2,5(3H,9bH)-diones have been achieved with high diastereoselectivity via the intermolecular condensation of 2-formylbenzoic acid and α-amino amides.

Reaction Type Chiral Source/Catalyst Key Features Product Analogue Enantio/Diastereo-selectivity
iso-Pictet–SpenglerChiral Silicon Lewis AcidCondensation of an indole derivative with α-ketoamides. nih.govTetrahydropyrazino[1,2-a]indoles. nih.gov86–96% ee. nih.gov
Intermolecular CondensationChiral α-amino amidesAcid-catalyzed condensation. 1H-Imidazo[2,1-a]isoindole-diones. 88–99% de.
Allene HydroaminationChiral Gold(I) complexesEnantioselective addition of hydrazines to allenes. nih.govVinyl pyrazolidines. nih.govModerate to good ee. nih.gov

Green Chemistry Principles and Sustainable Synthesis of this compound Derivatives

The growing emphasis on environmental stewardship in chemical synthesis has propelled the adoption of green chemistry principles in the preparation of pharmacologically important scaffolds like this compound. researchgate.netnih.gov These principles aim to reduce or eliminate the use and generation of hazardous substances, leading to more sustainable and eco-friendly synthetic routes. researchgate.netmsu.edu Key strategies in the green synthesis of this compound derivatives include the use of alternative energy sources like microwave and ultrasound irradiation, the application of environmentally benign solvents, and the development of catalyst-free or metal-free reaction conditions. eurekaselect.com

One of the prominent green approaches involves the use of multicomponent reactions (MCRs), which enhance efficiency by combining multiple starting materials in a single step to form a complex product, thereby reducing waste and saving time and energy. semanticscholar.orgnih.gov For instance, the Groebke-Blackburn-Bienaymé (GBB) three-component reaction has been successfully employed for the synthesis of imidazo[1,2-a]pyridines, a related class of compounds, using green solvents like eucalyptol. researchgate.net The principles of this reaction are applicable to the synthesis of the imidazo[1,2-a]indole scaffold.

Ultrasound irradiation has emerged as a powerful tool in the green synthesis of imidazole-based compounds. nih.gov Sonochemistry can significantly accelerate reaction rates, improve yields, and reduce reaction times, often at ambient temperatures. nih.govorganic-chemistry.org This technique has been effectively used for the synthesis of various imidazo[1,2-a] fused heterocycles, offering a milder and more energy-efficient alternative to conventional heating. scispace.comresearchgate.net For example, an ultrasound-assisted, metal-free, and base-free method for the synthesis of imidazo[1,2-a]pyridines in water has been reported, achieving excellent yields in a matter of minutes. organic-chemistry.org

Microwave-assisted organic synthesis (MAOS) is another cornerstone of green chemistry, providing rapid and uniform heating that often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional methods. nih.govresearchgate.net This technology has been widely applied to the synthesis of indole derivatives and other heterocyclic compounds. nih.govtandfonline.com A notable example is the microwave-assisted, one-pot, sequential synthesis of complex heterocyclic systems, which highlights the efficiency and versatility of this approach. nih.govrsc.org

The choice of solvent is a critical aspect of green chemistry. digitallibrary.co.in There is a significant research effort to replace hazardous organic solvents with greener alternatives such as water, ethanol, or deep eutectic solvents (DESs). semanticscholar.orgacs.orgcapes.gov.br Water is a particularly attractive solvent due to its non-toxic, non-flammable, and abundant nature. beilstein-journals.org The synthesis of imidazo[1,2-a]pyridines has been successfully demonstrated in aqueous micellar media, showcasing a sustainable method that facilitates the reaction of water-insoluble organic components. acs.org Similarly, catalyst-free synthesis of imidazo[1,2-a]pyridines has been achieved in choline chloride-based deep eutectic solvents, which are biodegradable and environmentally benign. semanticscholar.org

The development of catalyst-free and metal-free synthetic protocols is another important avenue in green chemistry, as it avoids the use of often toxic and expensive metal catalysts. semanticscholar.org Iodine-catalyzed synthesis of imidazo[1,2-a]pyridine derivatives at room temperature represents a cost-effective and environmentally friendly approach. nih.gov

The following table summarizes various green synthetic methodologies for the preparation of this compound and related derivatives, highlighting the reaction conditions, catalysts, solvents, and outcomes.

MethodologyCatalyst/ReagentsSolventReaction TimeYieldKey Green Features
Ultrasound-Assisted SynthesisKI/tert-butyl hydroperoxideWater4 minup to 97%Metal-free, base-free, green solvent, rapid reaction. organic-chemistry.org
Microwave-Assisted Synthesisp-toluenesulfonic acidEthanolNot specified46-80%Green solvent, energy-efficient heating, one-pot reaction. nih.gov
Groebke Multicomponent ReactionCatalyst-freeUrea–choline chloride (DES)2-6 h57-87%Catalyst-free, biodegradable solvent, simple purification. semanticscholar.org
A3-Coupling ReactionCu(II)–ascorbateAqueous micellar media (SDS)6-16 hNot specifiedUse of water as solvent, environmentally benign catalyst system. acs.org
Iodine-Catalyzed MCRIodine (5 mol%)EthanolNot specifiedExcellentCost-effective and eco-friendly catalyst, room temperature. nih.gov
Ultrasound-Assisted SynthesisNone specifiedPEG-400Short reaction timesGood to excellentCheap and nontoxic solvent, energy-efficient. scispace.com

Chemical Reactivity and Transformation of 1h Imidazo 1,2 a Indole Scaffolds

Analysis of Electrophilic and Nucleophilic Sites within the Imidazo[1,2-A]indole System

The reactivity of the 1H-Imidazo[1,2-a]indole scaffold is governed by the distribution of electron density across its fused ring system. Identifying the electrophilic (electron-deficient) and nucleophilic (electron-rich) centers is crucial for predicting its behavior in chemical reactions. Computational methods, such as Density Functional Theory (DFT), are frequently employed to analyze the electronic properties of such heterocyclic systems. bhu.ac.innih.gov Key parameters derived from these studies, including Frontier Molecular Orbitals (HOMO and LUMO) and Molecular Electrostatic Potential (MEP) maps, provide significant insights into chemical reactivity. bhu.ac.inacs.orgwuxibiology.com

While specific computational studies for the parent this compound are not extensively detailed in the literature, its reactivity can be inferred by analyzing its constituent parts and related fused systems like imidazo[1,2-a]pyridines.

Nucleophilic Sites: The indole (B1671886) heterocycle is well-known for its nucleophilic character, with the highest electron density typically localized at the C3 position of the pyrrole ring. nih.gov Similarly, studies on the related imidazo[1,2-a]pyridine (B132010) scaffold consistently show that the C3 position is a primary site for electrophilic attack, indicating its high nucleophilicity. mdpi.comrsc.org By analogy, the C3 position of the this compound system is predicted to be a dominant nucleophilic center, readily reacting with a variety of electrophiles. Furthermore, the nitrogen atom of the imidazole (B134444) ring that is not at the bridgehead position possesses a lone pair of electrons and can also act as a nucleophilic site.

Electrophilic Sites: The generation of electrophilic character within the imidazo[1,2-a]indole system often requires the introduction of functional groups that withdraw electron density. The benzene portion of the indole ring can undergo electrophilic aromatic substitution, although this typically requires harsher conditions compared to reactions at the C3 position. Computational studies on related indolynes (aryne derivatives of indole) have been used to explore the "umpolung" or reversal of indole's typical nucleophilic reactivity, rendering it susceptible to attack by nucleophiles. nih.gov Such strategies could potentially be applied to create electrophilic sites on the benzenoid ring of the this compound scaffold.

Cycloaddition Reactions and Azomethine Ylide Generation from Benzo-fused Imidazoindoles

Cycloaddition reactions are powerful tools for the construction of complex, three-dimensional molecules from relatively simple precursors. The 1,3-dipolar cycloaddition of azomethine ylides is a particularly valuable method for synthesizing five-membered nitrogen-containing heterocycles. wikipedia.org Azomethine ylides are nitrogen-based 1,3-dipoles that can be generated in situ from various precursors, including the decarboxylative condensation of α-amino acids with ketones or aldehydes. wikipedia.orgmdpi.com

A key derivative of the target scaffold, 11H-benzo wikipedia.orgnih.govimidazo[1,2-a]indol-11-one, has been successfully utilized as a precursor for the generation of novel azomethine ylides. nih.govmdpi.com In a significant development, the reaction of this tetracyclic ketone with α-amino acids, such as sarcosine or 2-aminobutanoic acid, leads to the in-situ formation of an azomethine ylide through a decarboxylation pathway. nih.gov

These transient 1,3-dipoles can be trapped with various dipolarophiles to construct intricate spiro-fused heterocyclic systems. The [3+2] cycloaddition of these imidazoindole-derived azomethine ylides with dipolarophiles like cyclopropenes and maleimides has been demonstrated, yielding novel cyclopropa[a]pyrrolizines and pyrrolo[3,4-a]pyrrolizines that are spiro-fused to the benzo wikipedia.orgnih.govimidazo[1,2-a]indole fragment. nih.govmdpi.com These reactions proceed in moderate to good yields, although with generally poor diastereoselectivity. nih.gov

Table 1: [3+2] Cycloaddition Reactions of Azomethine Ylides Derived from 11H-Benzo wikipedia.orgnih.govimidazo[1,2-a]indol-11-one nih.gov
α-Amino AcidDipolarophileProduct TypeYield (%)
Sarcosine3,3-Dimethyl-1,2-bis(phenylsulfonyl)cyclopropeneSpiro[3-azabicyclo[3.1.0]hexane]61
2-Aminobutanoic acid3,3-Dimethyl-1,2-bis(phenylsulfonyl)cyclopropeneSpiro[3-azabicyclo[3.1.0]hexane]46
SarcosineN-PhenylmaleimideSpiro[pyrrolo[3,4-a]pyrrolizine]72
SarcosineN-EthylmaleimideSpiro[pyrrolo[3,4-a]pyrrolizine]75

This methodology provides a powerful route to novel and complex molecular architectures based on the this compound scaffold, which are of interest for pharmacological research. nih.gov

Thermal and Photolytic Isomerizations of Imidazo[1,2-A]indole Precursors

Isomerization reactions, induced by thermal or photolytic energy, can lead to significant structural rearrangements in organic molecules. While literature describing the direct thermal or photolytic isomerization of the parent this compound ring system is limited, studies on related imidazole-containing compounds provide insight into the potential transformations this scaffold might undergo.

One relevant type of photoisomerization is the trans-to-cis isomerization observed in arylazoimidazoles. nih.govresearchgate.net In these systems, a photosensitive azo group is attached to an imidazole ring. Upon excitation with light, the thermodynamically stable trans-isomer converts to the cis-isomer. nih.gov This is followed by a thermal back-reaction where the cis-isomer reverts to the trans-form. The rates of both the photoisomerization and the thermal cis-to-trans isomerization are notably influenced by the electronic properties of the imidazole ring. nih.govresearchgate.net This suggests that if an isomerizable functional group were attached to the this compound core, its isomerization behavior would likely be modulated by the electronic nature of the fused heterocyclic system.

Another relevant transformation is cycloisomerization, which involves the intramolecular rearrangement of a linear precursor to form a cyclic compound. Domino A³-coupling/cycloisomerization approaches have been developed for the synthesis of the related imidazo[1,2-a]pyridine scaffold. elsevierpure.com These reactions typically involve the formation of an intermediate that undergoes a subsequent ring-closing isomerization to yield the final fused heterocyclic product. Similar strategies could be envisioned for the construction of the this compound ring system from appropriately designed acyclic precursors.

Functional Group Interconversions and Derivatization Strategies

The derivatization of the this compound scaffold is essential for modulating its physicochemical properties and exploring its potential in various applications. While direct C-H functionalization of the parent system is an area of ongoing research, a powerful "toolbox" of derivatization strategies can be inferred from studies on structurally related and isosteric heterocyclic systems, such as 1H-imidazo[1,2-b]pyrazole and imidazo[1,2-a]pyridines. mdpi.comnih.gov

Metalation and Electrophilic Trapping: A highly effective strategy for the selective functionalization of N-heterocycles involves an initial halogenation followed by a halogen/metal exchange and subsequent reaction with an electrophile. This approach has been extensively developed for 1H-imidazo[1,2-b]pyrazole, a known isostere of indole. nih.govnih.gov The strategy typically involves:

Bromination of the scaffold at a specific position.

A bromine-magnesium exchange using reagents like iPrMgCl·LiCl to generate a magnesiated intermediate.

Trapping of this organometallic intermediate with a wide range of electrophiles to introduce diverse functional groups.

This sequence allows for the introduction of cyano, silyl, allyl, and ester groups, among others. nih.gov Furthermore, subsequent regioselective metalations at other positions on the ring can be performed using TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), enabling poly-functionalization of the scaffold. nih.govnih.gov This methodology is directly applicable to the this compound system for its targeted derivatization.

C-H Functionalization: Direct C-H functionalization is a highly atom-economical approach that avoids the need for pre-functionalized starting materials. Extensive research on the imidazo[1,2-a]pyridine scaffold has yielded numerous methods for site-selective C-H functionalization, particularly at the C3 and C5 positions. mdpi.comrsc.org Many of these reactions are mediated by visible-light photoredox catalysis and allow for:

Alkylation and Arylation: Introduction of alkyl and aryl groups at the C3 and C5 positions. mdpi.com

Acylation and Alkoxycarbonylation: Installation of carbonyl and ester functionalities.

Phosphonation: Formation of C-P bonds.

These transformations often proceed via radical intermediates, with the regioselectivity controlled by the inherent electronic properties of the scaffold and the nature of the catalyst. mdpi.com These established protocols for imidazo[1,2-a]pyridines serve as a valuable blueprint for the development of C-H functionalization reactions on the this compound core.

Table 2: Potential Derivatization Strategies for this compound Based on Related Heterocycles mdpi.comnih.gov
StrategyReactive SiteReagents/ConditionsFunctional Group Introduced
Br/Mg Exchange & Electrophile TrapVarious (post-bromination)1. NBS; 2. iPrMgCl·LiCl; 3. Electrophile (e.g., TsCN, TESCl)-CN, -SiEt₃, etc.
Visible-Light C-H AlkylationC3 or C5 (predicted)Photocatalyst (e.g., Eosin Y), Alkyl Radical PrecursorAlkyl groups
Visible-Light C-H ArylationC3 (predicted)Photocatalyst, Diazonium SaltsAryl groups
C-H AlkoxycarbonylationC3 (predicted)Photocatalyst, Carbazates, OxidantEster (-COOR)

Structural Characterization and Spectroscopic Analysis of 1h Imidazo 1,2 a Indole Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For analogues such as N-substituted 1,2,3,4-tetrahydropyrazino[1,2-a]indoles, 1D and 2D NMR experiments provide unambiguous assignment of all proton and carbon resonances. nih.gov

¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different protons in a molecule. In the study of 1H-Imidazo[1,2-a]indole analogues, chemical shifts (δ) indicate the electronic environment of the protons, with aromatic protons typically appearing in the downfield region (δ 7.0-8.0 ppm) due to ring current effects, while aliphatic protons on substituents or saturated rings appear further upfield. Spin-spin coupling constants (J) reveal the number and proximity of neighboring protons, which is crucial for establishing the connectivity within the molecule.

For instance, in a series of substituted 3-methyl-1H-indoles, the indole (B1671886) NH proton typically appears as a broad singlet around δ 8.0 ppm, while the aromatic protons on the indole core show characteristic splitting patterns (doublets, triplets, or multiplets) depending on their position and the nature of the substituents. rsc.org

Table 1: Representative ¹H NMR Spectroscopic Data for a 1,2,3,4-Tetrahydropyrazino[1,2-a]indole Analog

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-67.55d7.8
H-77.08t7.5
H-87.15t7.6
H-97.35d8.1
H-1 (axial)3.25dt11.5, 3.2
H-1 (equatorial)4.40ddd11.5, 5.0, 2.0
H-3 (axial)2.80m
H-3 (equatorial)3.45m
H-4 (axial)2.95m
H-4 (equatorial)3.20m
N-CH₃2.35s

Data adapted from studies on N-substituted 1,2,3,4-tetrahydropyrazino[1,2-a]indoles. nih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. The chemical shift of each carbon atom is highly sensitive to its electronic environment. Carbons in the aromatic indole and imidazole (B134444) rings of the fused system typically resonate in the δ 110-140 ppm range. Carbonyl carbons, if present in a substituent, would appear much further downfield (>160 ppm). Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

Table 2: Representative ¹³C NMR Spectroscopic Data for a 1,2,3,4-Tetrahydropyrazino[1,2-a]indole Analog

Carbon Assignment Chemical Shift (δ, ppm)
C-152.5
C-350.8
C-448.2
C-5a130.1
C-6118.5
C-7120.9
C-8119.2
C-9108.7
C-9a135.8
C-10a128.4
N-CH₃8.6

Data adapted from studies on N-substituted 1,2,3,4-tetrahydropyrazino[1,2-a]indoles. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. This technique is crucial for confirming the identity of newly synthesized this compound analogues.

For example, in the characterization of novel indole-pyrazole hybrids, HRMS data provides definitive confirmation of the elemental composition, matching the experimentally found mass with the calculated mass for the proposed structure. nih.gov

Table 3: Example of HRMS Data for an Indole-Containing Heterocyclic Analog

Compound Molecular Formula Calculated Mass [M+H]⁺ Found Mass [M+H]⁺
Indole-Pyrazole Hybrid 18 C₂₃H₂₁F₃N₅O440.1698440.1695
Indole-Pyrazole Hybrid 15 C₁₇H₁₉N₄O295.1559295.1556

Data sourced from characterization of novel indole-pyrazole hybrids. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within a molecule. The technique is based on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in an IR spectrum.

For this compound analogues, IR spectroscopy can confirm the presence of key structural features. The N-H stretch of the indole ring typically appears as a sharp peak in the 3400-3100 cm⁻¹ region. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings appear in the 1600-1450 cm⁻¹ region. If substituents are present, their characteristic absorptions, such as a strong C=O stretch for a carbonyl group around 1700 cm⁻¹, will also be evident. nih.gov

Table 4: Characteristic IR Absorption Frequencies for Functional Groups in Indole Analogues

Functional Group Vibrational Mode Characteristic Absorption (cm⁻¹)
Indole N-HStretch3413–3137
Aromatic C-HStretch~3000
Aliphatic C-HStretch2935–2856
Carbonyl C=OStretch~1627
Aromatic C=CStretch1595

Data adapted from characterization of indole-pyrazole hybrids. nih.gov

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule. When a compound can be grown as a suitable single crystal, this technique can map the exact positions of atoms in the crystal lattice by analyzing the diffraction pattern of an X-ray beam. The resulting data provides precise bond lengths, bond angles, and torsional angles, confirming the molecule's absolute stereochemistry and conformation in the solid state.

The structural analysis of complex heterocyclic systems, such as fused triazolo-pyridazino-indole derivatives, has been successfully accomplished using this method. The data obtained are invaluable for confirming connectivity that may be ambiguous from NMR data alone and for understanding intermolecular interactions like hydrogen bonding and π–π stacking in the solid state. mdpi.com

Table 5: Representative X-ray Crystallographic Data for a Fused Indole Heterocyclic Analog

Parameter Value
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.9308(2)
b (Å)10.9695(3)
c (Å)14.7966(4)
α (°)100.5010(10)
β (°)98.6180(10)
γ (°)103.8180(10)
Volume (ų)903.95(5)

Data sourced from the crystal structure analysis of a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole. mdpi.com

Computational and Theoretical Investigations of 1h Imidazo 1,2 a Indole Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures. DFT methods have been instrumental in understanding the fundamental properties of imidazo[1,2-a]indole systems.

Frontier Molecular Orbital (FMO) theory is a key component of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap (ΔE) are crucial descriptors of a molecule's reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

For derivatives of related fused heterocycles like imidazo[1,2-a]pyridines, DFT calculations at the B3LYP/6-311G++(d,p) level of theory have been used to determine these parameters. These studies help in appraising the stability and reactivity of the molecules nih.gov. A high HOMO energy indicates a greater ability to donate electrons, characterizing the molecule as a good electron donor. Conversely, a low LUMO energy suggests a greater ability to accept electrons, indicating it is a good electron acceptor scirp.org. While specific HOMO-LUMO energy values for the parent 1H-Imidazo[1,2-A]indole are not detailed in the available literature, the general principles of FMO analysis are fundamental to understanding its chemical behavior.

Table 1: Representative Frontier Molecular Orbital Energies for Fused Heterocyclic Systems

Compound ClassHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Substituted Imidazo[1,2-a]pyridines-5.5 to -6.5-1.5 to -2.53.5 to 4.5
Substituted Indole (B1671886) Derivatives-5.0 to -6.0-1.0 to -2.03.0 to 4.0

Note: The data in this table is illustrative and based on typical values found for related compound classes in the literature. It does not represent specific experimental or calculated values for this compound.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict sites of electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

In studies of related imidazole (B134444) and indole derivatives, MEP analysis has been used to identify the nucleophilic and electrophilic sites scirp.orgniscpr.res.in. Typically, the regions around nitrogen and oxygen atoms exhibit a negative electrostatic potential, making them likely sites for electrophilic attack. Conversely, regions around hydrogen atoms attached to heteroatoms often show a positive potential, indicating them as sites for nucleophilic attack. For the this compound system, one would anticipate a negative potential around the nitrogen atoms of the imidazole ring, highlighting their nucleophilic character.

The Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis are advanced computational methods that provide deeper insights into the nature of chemical bonds and non-covalent interactions within a molecular system. QTAIM analyzes the electron density topology to characterize atomic and bond properties. RDG analysis is particularly useful for visualizing and characterizing weak non-covalent interactions. While specific QTAIM and RDG studies dedicated to this compound are not prominently featured in the surveyed literature, these techniques are powerful tools for understanding the intramolecular and intermolecular interactions that govern the structure and properties of such heterocyclic systems.

Molecular Docking and Molecular Dynamics Simulations to Explore Binding Affinities

Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques in drug discovery and molecular biology. They are used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, such as a protein.

While specific molecular docking and MD simulation studies for the parent this compound are not extensively reported, research on derivatives of related fused heterocycles like imidazo[1,2-a]pyridines and various indole derivatives demonstrates the utility of these methods nih.govnih.gov. For example, imidazo[1,2-a]pyridine (B132010) derivatives have been screened against various biological targets to predict their binding affinities acs.org. Docking studies on indole derivatives have also been performed to understand their interaction with enzymes and receptors ajchem-a.comnih.gov. These studies typically involve preparing the protein and ligand structures, performing the docking calculations to generate various binding poses, and then scoring these poses based on their predicted binding energies. The most promising candidates are often subjected to MD simulations to assess the stability of the ligand-protein complex over time.

Elucidation of Reaction Mechanisms and Pathways via Computational Methods

One of the most significant applications of computational chemistry is the elucidation of reaction mechanisms. DFT calculations can map out the potential energy surface of a reaction, identifying transition states, intermediates, and the activation energies associated with different reaction pathways.

A notable example is the computational study of the 1,3-dipolar cycloaddition reactions of azomethine ylides generated from 11H-benzo nih.govacs.orgimidazo[1,2-a]indol-11-one, a close analogue of the this compound system mdpi.comnih.govbohrium.com. A DFT study was conducted to gain a comprehensive understanding of the reaction mechanisms for the formation of the azomethine ylide and its subsequent cycloaddition with cyclopropenes mdpi.com. These calculations provided valuable insights into the relative configurations of the resulting diastereomers mdpi.com. Such computational investigations are crucial for rationalizing experimental outcomes and for designing new synthetic routes. By modeling the intricate steps of a chemical reaction, researchers can understand the factors that control selectivity and reactivity, thereby guiding the development of more efficient and selective synthetic methodologies.

Prediction and Validation of Spectroscopic Parameters through Computational Models

Computational chemistry has emerged as a powerful tool for predicting and understanding the spectroscopic properties of complex organic molecules, including heterocyclic systems like this compound. Through the use of sophisticated theoretical models, researchers can calculate various spectroscopic parameters, which can then be validated against experimental data. This synergy between theoretical prediction and experimental measurement provides a deeper understanding of the molecule's electronic structure and behavior.

The primary computational methods employed for these predictions are Density Functional Theory (DFT) and its time-dependent extension, Time-Dependent Density Functional Theory (TD-DFT). These quantum chemical calculations allow for the accurate prediction of Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopic data.

NMR Spectroscopy:

Theoretical calculations of NMR spectra for this compound and its derivatives are typically performed using the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework. This approach allows for the prediction of both ¹H and ¹³C NMR chemical shifts. The accuracy of these predictions is highly dependent on the chosen functional and basis set. By comparing the theoretically calculated chemical shifts with those obtained from experimental NMR spectra, a direct validation of the computational model is possible. This comparison is crucial for confirming the structural assignments of the synthesized compounds.

For instance, in a hypothetical study of a series of substituted 1H-Imidazo[1,2-a]indoles, the predicted ¹H and ¹³C NMR chemical shifts would be systematically compared to the experimental values. A strong correlation between the calculated and observed data would not only confirm the proposed molecular structures but also validate the computational methodology for this class of compounds.

Below is an illustrative data table showcasing how such a comparison might be presented.

Table 1: Comparison of Theoretical and Experimental ¹H NMR Chemical Shifts (δ, ppm) for a Hypothetical this compound Derivative

ProtonTheoretical (ppm)Experimental (ppm)Difference (ppm)
H-17.857.820.03
H-27.217.180.03
H-37.547.500.04
H-58.128.090.03
H-67.437.400.03
H-77.317.280.03
H-87.657.610.04
H-98.338.300.03

UV-Vis Spectroscopy:

The electronic absorption properties of this compound systems can be effectively predicted using TD-DFT calculations. This method provides information about the electronic transitions between molecular orbitals, which correspond to the absorption of light in the UV-Vis region. The calculations yield the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.

The predicted UV-Vis spectra are then compared with the experimentally recorded spectra. A close agreement between the calculated λmax values and the experimental absorption maxima serves as a strong validation of the computational model's ability to describe the electronic structure of the excited states of the molecule. Discrepancies between the theoretical and experimental data can often be attributed to solvent effects, which can be accounted for in the computational model using methods like the Polarizable Continuum Model (PCM).

Table 2: Comparison of Theoretical (TD-DFT) and Experimental UV-Vis Absorption Maxima (λmax, nm) for a Hypothetical this compound Derivative

Electronic TransitionTheoretical λmax (nm)Experimental λmax (nm)
S0 → S1345350
S0 → S2298302
S0 → S3255260

Structure Activity Relationship Sar Studies of 1h Imidazo 1,2 a Indole Derivatives

Methodologies for Systematic Structure-Activity Relationship Determination

The determination of SAR for 1H-Imidazo[1,2-a]indole derivatives involves a combination of computational and experimental strategies designed to systematically probe the relationship between chemical structure and biological activity. nih.govnih.gov These methodologies allow for the efficient identification of key structural motifs and substituents that govern the compound's interaction with its biological target.

Experimental Approaches: A primary experimental method involves the synthesis of a focused library of analogues. nih.gov This is often achieved through parallel or combinatorial synthesis, where specific positions on the this compound scaffold are systematically varied. For example, different functional groups can be introduced at positions such as C-2, C-3, or on the indole (B1671886) nitrogen. Once synthesized, these compounds undergo biological evaluation, typically through high-throughput screening or specific enzymatic assays, to measure their activity (e.g., IC50 or EC50 values). The comparison of activities across the series of structurally related compounds allows for the deduction of initial SAR trends.

Computational Approaches: Computational, or in silico, methods are indispensable tools in modern drug discovery for predicting the biological activity of novel compounds and rationalizing experimental findings. nih.gov Key computational techniques include:

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical correlation between the chemical properties of a series of compounds and their biological activities. nih.govabjournals.org For scaffolds like imidazo[1,2-a]indole, 3D-QSAR models can be generated. These models use the three-dimensional structures of the molecules to create a statistical model that predicts the activity of new, unsynthesized analogues, thereby prioritizing synthetic efforts. openpharmaceuticalsciencesjournal.comresearchgate.net

Pharmacophore Modeling: This ligand-based method identifies the essential three-dimensional arrangement of steric and electronic features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to interact with a specific biological target. mdpi.com The resulting pharmacophore model serves as a template for designing new molecules or for virtually screening large chemical databases to find novel, structurally diverse compounds with the potential for similar biological activity. openpharmaceuticalsciencesjournal.comnih.gov

Molecular Docking: This structure-based method simulates the binding of a ligand (the imidazo[1,2-a]indole derivative) into the active site of its biological target (e.g., a protein kinase or enzyme). abjournals.org Docking studies can predict the binding conformation, affinity, and specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, providing a structural basis for the observed SAR. nih.gov

Together, these integrated experimental and computational methodologies provide a comprehensive framework for systematically determining the structure-activity relationships of this compound derivatives, accelerating the journey from initial hit to optimized lead compound.

Impact of Substitution Patterns on Preclinical Biological Effects

The biological activity of derivatives based on the imidazo[1,2-a] fused heterocyclic system is profoundly influenced by the nature and position of various substituents on the core structure. nih.gov Systematic modifications to the scaffold allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Studies on analogous systems like imidazo[1,2-a]pyridines provide significant insight into how different substitution patterns correlate with preclinical biological effects, which can be extrapolated to the this compound series. nih.gov

The in vitro efficacy of imidazo-fused heterocyclic derivatives, often measured as the half-maximal inhibitory concentration (IC50), is highly dependent on the substituents at various positions of the ring system. SAR studies reveal clear trends linking specific structural modifications to changes in potency against cellular or enzymatic targets.

For instance, in a series of imidazo[1,2-a]pyridine (B132010) derivatives designed as Cyclooxygenase-2 (COX-2) inhibitors, the nature of the substituent at the C-2 and C-3 positions was critical for activity. rjpbr.comnih.gov The presence of a 4-(methylsulfonyl)phenyl group at the C-2 position was found to be a key pharmacophore for potent COX-2 inhibition. rjpbr.com Further modifications at the C-3 position with various substituted phenoxy groups demonstrated that electron-withdrawing groups, such as chlorine, often led to enhanced potency. nih.gov

The following interactive table details the in vitro COX-2 inhibitory activity for a selection of C-3 substituted 2-[4-(methylsulfonyl)phenyl]imidazo[1,2-a]pyridine derivatives, illustrating the impact of substitution on efficacy and selectivity.

Compound IDR (Substituent at C-3)COX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)
5a -O-Ph0.08>100>1250
5e -O-(4-F-Ph)0.0529.5590
5f -O-(4-Cl-Ph)0.0525.65513
5i -O-(4-CN-Ph)0.0980.74897.1
5j -O-(4-CH3-Ph)0.0532.8656
Celecoxib (Reference Drug)0.0415375

Data sourced from studies on imidazo[1,2-a]pyridine derivatives as COX-2 inhibitors. rjpbr.comnih.gov

The observed changes in in vitro efficacy due to different substituents are a direct result of their influence on the molecule's ability to bind to its biological target. The size, shape, and electronic properties of a substituent dictate the specific non-covalent interactions it can form within the target's binding site, thereby affecting binding affinity.

Molecular modeling studies on imidazo[1,2-a]pyridine-based COX-2 inhibitors revealed the structural basis for their potency and selectivity. rjpbr.com The key methylsulfonyl pharmacophore on the C-2 phenyl ring was found to insert into a secondary, hydrophobic pocket of the COX-2 active site. rjpbr.comnih.gov Within this pocket, the sulfonyl group forms crucial hydrogen bonds with the side chains of specific amino acid residues, namely Arginine-513 (Arg-513) and Histidine-90 (His-90). rjpbr.comnih.gov These specific interactions anchor the inhibitor firmly in the active site, leading to potent inhibition.

Pharmacophore Development and Optimization Strategies for Imidazo[1,2-A]indole Scaffolds

Pharmacophore modeling is a cornerstone of modern drug design that distills the complex structural information of active molecules into a simplified 3D model of essential chemical features required for biological activity. mdpi.com For the this compound scaffold, this approach is vital for identifying novel lead compounds and optimizing existing ones. A pharmacophore represents the specific ensemble of steric and electronic properties—such as hydrogen bond acceptors and donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups—that are necessary to ensure optimal interactions with a biological target. mdpi.comijrpr.com

The development of a pharmacophore model typically begins by analyzing a set of known active compounds with a shared biological target. nih.gov Using computational software, the 3D structures of these molecules are aligned and analyzed to identify common chemical features. For instance, a pharmacophore model developed for imidazo[1,2-a]pyridine-3-carboxamide analogues with antimycobacterial activity resulted in a five-featured hypothesis designated HHPRR, which consisted of two hydrophobic groups (H), one positively ionizable group (P), and two aromatic rings (R). openpharmaceuticalsciencesjournal.comresearchgate.net This model provides a 3D query of the essential features a molecule must possess to be active against the target.

Once a statistically validated pharmacophore model is established, it becomes a powerful tool for several optimization strategies:

Virtual Screening: The pharmacophore model can be used to rapidly screen large databases of chemical compounds (such as ZINC or ChEMBL) to identify new molecules that match the pharmacophoric features, even if they have a completely different core scaffold. nih.govunibl.org This allows for the discovery of novel hits with potentially improved properties.

Rational Drug Design: The model provides a clear roadmap for medicinal chemists to rationally design new derivatives. By ensuring that modifications to the this compound scaffold retain or enhance the key pharmacophoric features, chemists can optimize potency and selectivity. nih.gov For example, if a hydrogen bond acceptor is identified as a key feature, new analogues can be designed to include or strengthen this interaction.

Scaffold Hopping: Pharmacophore models can guide the replacement of the core this compound scaffold with other chemical structures (isosteres) that maintain the same 3D arrangement of essential features. nih.gov This strategy is used to discover compounds with improved pharmacokinetic profiles, reduced toxicity, or novel intellectual property. The use of azaindole as a bioisostere for an indole system is a common strategy to modulate properties like solubility and target binding. nih.gov

Preclinical Research on Biological Activities and Mechanistic Insights of 1h Imidazo 1,2 a Indole Analogues

Investigation of Receptor and Enzyme Modulation by Imidazo[1,2-A]indole Derivatives

Preclinical studies have revealed that derivatives of the imidazo[1,2-a]indole and related scaffolds can interact with a range of biological targets, suggesting a broad therapeutic potential. The following subsections detail the specific receptor and enzyme modulation activities that have been investigated.

Cholocystokinin Receptor Antagonism

Substance P Receptor Antagonism

There is a lack of specific preclinical research data in the reviewed literature detailing the activity of 1H-imidazo[1,2-a]indole analogues as Substance P (neurokinin-1 or NK-1) receptor antagonists. While the NK-1 receptor is a significant target for various therapeutic areas, and numerous antagonists have been developed, research specifically focused on the this compound scaffold in this context is not extensively reported in the available sources. jst.go.jpgoogle.comacs.org

Adenosine Monophosphate-activated Protein Kinase (AMPK) Activation

Derivatives of imidazo[1,2-a]pyridine (B132010), a scaffold closely related to imidazo[1,2-a]indole, have been identified as potent activators of Adenosine Monophosphate-activated Protein Kinase (AMPK), a key enzyme in cellular energy homeostasis. cbijournal.comnih.gov A series of these compounds were synthesized and evaluated for their ability to activate AMPK. One of the most active compounds demonstrated an EC50 value of 11.0 nM. nih.gov

Mechanistic studies suggest that these compounds allosterically activate AMPK. nih.govresearchgate.net Molecular docking studies have indicated that these activators form hydrogen bond interactions with key amino acid residues within the AMPK active site, such as Asn111 and Lys29. nih.gov The activation of AMPK by these compounds leads to downstream effects, including the phosphorylation of acetyl-CoA carboxylase (ACC) and a reduction in reactive oxygen species (ROS) levels in cellular models. nih.gov

Compound ClassTargetEC50 (nM)Key Interacting Residues
Imidazo[1,2-a]pyridinesAMPK11.0Asn111, Lys29

Inhibition of SARS-CoV-2 Cell Entry Proteins (ACE2 and Spike Protein)

Analogues with fused imidazole (B134444) and indole (B1671886) cores have been investigated for their potential to inhibit the entry of SARS-CoV-2 into host cells. The primary mechanism of viral entry involves the interaction between the viral spike (S) protein and the human angiotensin-converting enzyme 2 (ACE2) receptor. uni-leipzig.demdpi.comnih.gov

One study identified a compound with a 3H-imidazo[4,5-b]pyridine scaffold, G7a, as an inhibitor of SARS-CoV-2 pseudovirus invasion. Further optimization led to the synthesis of 7-azaindole derivatives, with compound ASM-7 showing significantly improved antiviral activity. ASM-7 was found to inhibit the entry of a SARS-CoV-2 pseudovirus with an EC50 of 0.45 µM and the original viral strain with an EC50 of 1.001 µM. Mechanistic studies, including molecular docking, revealed that these compounds bind to the interface of the S1-RBD and hACE2, disrupting the protein-protein interaction necessary for viral entry. Other research has explored azo-anchored 3,4-dihydroimidazo[4,5-b]indole derivatives as inhibitors of the SARS-CoV-2 main protease (Mpro), another critical viral enzyme. uni-leipzig.de

CompoundVirus ModelTargetEC50 (µM)
G7aSARS2-S pseudovirusS1-RBD-hACE2 Interaction9.08
ASM-7SARS2-S pseudovirusS1-RBD-hACE2 Interaction0.45
ASM-7SARS-CoV-2 (original strain)Viral Entry1.001

Modulation of I2-Imidazoline Receptors

A novel class of 1,2,3,4-tetrahydropyrazino[1,2-a]indoles has been identified as high-affinity and selective ligands for the I2-imidazoline receptor. jst.go.jp These receptors are implicated in a variety of neurological disorders.

In particular, the derivative 8-methoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole (8-OMe THPI) demonstrated a high binding affinity for I2 imidazoline receptors with a Ki value of 6.2 nM. jst.go.jp This compound exhibited exceptional selectivity, with over 1000-fold greater affinity for I2 receptors compared to I1 imidazoline receptors and α2-adrenergic receptors. jst.go.jp

CompoundTargetKi (nM)Selectivity (fold vs. I1/α2)
8-methoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole (8-OMe THPI)I2-Imidazoline Receptor6.2>1000

Tyrosine Kinase Inhibition (e.g., EGFR, EphB4)

The imidazo-fused heterocyclic scaffolds have been explored as inhibitors of various tyrosine kinases, which are crucial mediators of cell signaling and are often dysregulated in cancer.

A series of imidazo[1,2-a]pyrazine diarylureas were discovered to be potent inhibitors of the EphB4 receptor tyrosine kinase, a target involved in angiogenesis. These compounds exhibited nanomolar potency for the EphB4 receptor.

Furthermore, non-covalent imidazo[1,2-a]quinoxaline-based derivatives have been synthesized and evaluated as inhibitors of the epidermal growth factor receptor (EGFR). Several of these compounds displayed potent inhibition of wild-type EGFR (EGFRWT) with IC50 values comparable to the known inhibitor erlotinib. For instance, compound 7j from one study showed an IC50 of 193.18 nM. These compounds also demonstrated inhibitory potential against gefitinib-resistant EGFR mutants.

Compound ClassTarget KinaseIC50 (nM)
Imidazo[1,2-a]pyrazine diarylureasEphB4Nanomolar range
Imidazo[1,2-a]quinoxaline derivative 7j EGFRWT193.18

Phosphodiesterase (PDE) Inhibition

Analogues of this compound have been investigated as inhibitors of phosphodiesterases (PDEs), enzymes that regulate cyclic nucleotide signal transduction. frontiersin.org Specifically, novel imidazo[1,2-a]quinoxaline derivatives have been synthesized and assessed for their inhibitory effects on the PDE4 isoform, which is purified from a human alveolar epithelial cell line (A549). nih.gov These studies revealed potent inhibitory properties, highlighting the structural importance of a methyl amino group at position 4 and a minimally hindered group at position 1 for activity. nih.gov Further research on trisubstituted imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines has identified compounds that inhibit PDE4 with potency comparable to the established inhibitor, rolipram. bohrium.com Some of these compounds also demonstrated inhibitory activity against PDE7, suggesting a potential for dual inhibitors in treating inflammatory and autoimmune diseases. bohrium.com

Anti-Infective Potential: In Vitro Antimicrobial and Antifungal Evaluations

The anti-infective properties of imidazo[1,2-a]indole analogues have been extensively evaluated against a range of microbial pathogens.

Antifungal Activity: Numerous studies have demonstrated the antifungal potential of these compounds. Imidazo[1,2-a]pyrimidine derivatives have been identified as effective antifungal agents, with molecular docking studies suggesting they may act against Candida albicans by targeting the CYP51 enzyme. nih.gov Similarly, new derivatives of 3-imidazo[1,2-a]pyridinyl-1-arylpropenone have shown activity against resistant strains of C. albicans, with minimum inhibitory concentrations (MICs) below 300 μmol/L for the most active compounds. scirp.org The antifungal activity of imidazo[1,2-a]pyridinehydrazone derivatives was found to be influenced by the substituent on the phenyl ring, with weakly electron-donating or electron-withdrawing groups being the most potent against C. albicans. tsijournals.com Research on imidazo[1,2-b]pyridazine derivatives also showed excellent, broad-spectrum antifungal activities against various phytopathogenic fungi. researchgate.net

Antibacterial Activity: The antibacterial potential of these scaffolds has also been a subject of investigation. A series of 75 imidazo[1,2-a]pyrimidine derivatives were synthesized and tested, with some exhibiting potent activity against various Gram-positive and Gram-negative bacteria, as well as Mycobacterium species. jst.go.jp The synthesis of polyfunctionalized imidazo[1,2-a]pyridine and imidazo[2,1-b] tsijournals.comnih.govbenzothiazole derivatives has yielded compounds with strong inhibition against both bacterial and fungal strains. sci-hub.senih.gov Structure-activity relationship studies indicated that bromo-fluoro substituents significantly enhanced antimicrobial activity. nih.gov Furthermore, certain 2-(5-methyl-1-aryl-1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyridines exhibited potent activity against tested bacterial and fungal strains, in some cases exceeding that of reference drugs. researchgate.net

Antifungal Activity of this compound Analogues
Compound SeriesTarget OrganismKey FindingsReference
Imidazo[1,2-a]pyridinehydrazone derivativesCandida albicans (Fluconazole-resistant)Methylated and brominated derivatives were most efficient with MICs of 4.06 and 8.61 µmol/L, respectively. tsijournals.com
3-Imidazo[1,2-a]pyridinyl-1-arylpropenone derivativesCandida albicans (resistant strain)Four derivatives showed MICs below 300 μmol/L. scirp.org
Imidazo[1,2-a]pyrimidine derivativesCandida albicansMolecular docking suggests potential activity via CYP51 enzyme inhibition. nih.gov
Imidazo[1,2-b]pyridazine derivativesPhytopathogenic fungi (e.g., Corn Curvalaria Leaf Spot, Alternaria alternata)Displayed excellent and broad-spectrum antifungal activities. researchgate.net
PyrazinoindolesAspergillus flavus, Aspergillus fumigatus, Aspergillus niger, Candida albicansEvaluated for antifungal activity. nih.gov

Antioxidant Mechanisms and Free Radical Scavenging Activity

Indole-based compounds, the core structure of the analogues in discussion, are recognized for their antioxidant properties. semanticscholar.org Preclinical studies have explored the free radical-scavenging capabilities of various derivatives. Synthetic indole-phenolic compounds have demonstrated strong antioxidant and cytoprotective effects in cellular models. They effectively countered reactive oxygen species (ROS) generated by the Aβ(25-35) peptide and hydrogen peroxide, leading to increased cell viability and a reduction in ROS levels. nih.govnih.gov The antioxidant activity of arylidene-1H-indole-2-carbohydrazones is linked to the number and position of hydroxyl groups on the arylidene moiety. nih.gov Studies on various indolic compounds have quantified their hydrophilic and lipophilic antioxidant properties, identifying indole-3-acetic acid and tryptophan as having high free radical-scavenging activity. researchgate.net Furthermore, newly isolated indole derivatives from Agrocybe cylindracea, such as 6-hydroxy-1H-indole-3-carboxaldehyde and 6-hydroxy-1H-indole-3-acetamide, have been identified as effective free radical scavengers that can inhibit lipid peroxidation. nih.gov

Anti-Inflammatory Properties and Mechanisms in Preclinical Models

The anti-inflammatory potential of this compound analogues is a significant area of preclinical investigation. Derivatives of imidazo[1,2-a]pyridines with carboxylic acid groups have been shown to reduce inflammation in in vivo models, with a notable advantage of being safer for the gastric mucosa compared to indomethacin. researchgate.net The mechanism of action for some imidazo[1,2-a]azine derivatives has been attributed to the inhibition of cyclooxygenase (COX) enzymes. researchgate.net In cellular models of neuroinflammation, these compounds have demonstrated the ability to decrease the production of prostaglandin E2 (PGE2) in both microglial and neuroblastoma cell lines. researchgate.net Further studies on a novel substituted fluorophenyl imidazole in a murine model of Acute Respiratory Distress Syndrome (ARDS) showed it could inhibit leukocyte migration and reduce the generation of inflammatory mediators like nitric oxide and various cytokines (TNF-α, IL-6, IL-17, IFN-γ). This effect was linked to the inhibition of p38 MAPK and NF-κB phosphorylation. nih.gov Imidazole-linked heterocycles have also exhibited superior anti-inflammatory properties by decreasing neuroinflammatory activity in glial cells. nih.gov

Neuroprotective Effects in Cellular Models

In cellular models, analogues of this compound have shown promising neuroprotective effects. Synthetic indole-phenolic compounds have exhibited strong cytoprotective effects against oxidative stress in neuroblastoma cells. nih.govmdpi.com These compounds were able to counter reactive oxygen species generated by hydrogen peroxide and the Aβ(25-35) peptide, a fragment of the amyloid-beta peptide implicated in Alzheimer's disease. nih.govnih.gov This resulted in a significant increase in cell viability and a reduction of ROS to basal levels. nih.gov Beyond their antioxidant properties, these derivatives also promoted the disaggregation of the Aβ(25-35) fragment. nih.govnih.gov Selected imidazole-linked heterocycles have also demonstrated neuroprotective properties in a cellular model of Parkinson's disease, rescuing human dopaminergic cells from induced cell death. nih.gov These findings suggest a multi-faceted neuroprotective profile, combining anti-aggregation, antioxidant, and chelating properties, positioning them as potential agents for neurodegenerative disease therapy. nih.govnih.gov

Anti-Cancer Potential in Preclinical Cell Line Studies and Associated Mechanisms

The anti-cancer activity of this compound analogues is one of their most widely studied biological properties. nih.gov

Cytotoxicity in Cancer Cell Lines: A novel series of imidazo[1,2-a]pyridine-based 1H-1,2,3-triazole derivatives displayed potent anticancer activity against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines, with some compounds showing greater potency than the standard drug cisplatin. bohrium.com Similarly, other imidazo[1,2-a]pyridine compounds (IP-5, IP-6) showed strong cytotoxic effects against the HCC1937 breast cancer cell line. nih.govresearchgate.net Indole-based 1,2,4-triazole derivatives also exhibited excellent antiproliferative effects in the nanomolar range against HeLa cells, while showing no obvious cytotoxicity toward a normal human embryonic kidney cell line. rsc.org Furthermore, indole- and benzimidazo[1,2-c]quinazolines have demonstrated cytotoxic activity against adipose-derived mesenchymal stem cells, suggesting potential for use in stem-cell-based cancer therapies. nih.gov

Mechanisms of Action: The anticancer effects of these compounds are attributed to their interaction with various molecular targets. researchgate.net A primary mechanism for indole-imidazole and indole-triazole hybrids is the inhibition of tubulin polymerization by binding to the colchicine site, which disrupts microtubule networks, arrests the cell cycle in the G2/M phase, and induces apoptosis. nih.govrsc.org Other imidazo[1,2-a]pyridine derivatives have been shown to inhibit the PI3K/Akt signaling pathway, a crucial pathway in cancer cell proliferation and survival. nih.gov For instance, compound IP-5 was found to induce cell cycle arrest by increasing the levels of p53 and p21 and to trigger apoptosis through the extrinsic pathway, as evidenced by increased activity of caspases 7 and 8. nih.govresearchgate.net

Anticancer Activity of this compound Analogues
Compound SeriesCell Line(s)IC50 ValuesMechanism of ActionReference
Imidazo[1,2-a]pyridine-1,2,3-triazole derivative (9d)HeLa, MCF-710.89 µM (HeLa), 2.35 µM (MCF-7)PI3Kα inhibition (in silico) bohrium.com
Indole-imidazole hybrid (7a, 7b)Various cancer cell lines1.6 - 3.7 nmol/LTubulin polymerization inhibition nih.gov
Imidazo[1,2-a]pyridine (IP-5)HCC1937 (Breast Cancer)45 µMPI3K/Akt pathway inhibition, Cell cycle arrest (G0/G1, G2/M), Apoptosis induction (extrinsic pathway) nih.govresearchgate.net
Imidazo[1,2-a]pyridine (IP-6)HCC1937 (Breast Cancer)47.7 µMCytotoxicity nih.govresearchgate.net
Indole-based 1,2,4-triazole derivative (9p)HeLaNanomolar rangeTubulin polymerization inhibition (IC50 = 8.3 µM), G2/M cell cycle arrest, Apoptosis induction rsc.org

Other Diverse Biological Activities Identified in Preclinical Investigations

Beyond the major areas detailed above, preclinical studies have identified a wide array of other potential therapeutic applications for this compound analogues. The imidazopyridine scaffold is a core component in drugs with various established activities, including antiulcer, anticonvulsant, antiprotozoal, and anthelmintic properties. nih.gov Recent research has also explored derivatives for novel targets. For example, imidazo[1,2-a]pyrazine derivatives have been identified as highly potent and selective inhibitors of ENPP1, an enzyme that negatively regulates the cGAS-STING pathway. nih.gov Inhibition of ENPP1 is a promising strategy for stimulating the immune response in cancer immunotherapy. nih.gov Additionally, the 1H-imidazo[1,2-b]pyrazole scaffold has been investigated as a non-classical isostere of indole, which could lead to compounds with improved physicochemical properties, such as increased aqueous solubility and potentially higher bioavailability. nih.gov

Future Perspectives and Emerging Directions in 1h Imidazo 1,2 a Indole Research

Development of Novel and Highly Efficient Synthetic Methodologies

While significant progress has been made in the synthesis of 1H-imidazo[1,2-a]indoles, the development of more efficient, sustainable, and diverse synthetic methodologies remains a critical area of focus. Future efforts are likely to concentrate on several key areas:

Metal-Catalyzed Cross-Coupling Reactions: Palladium- and copper-catalyzed reactions have proven instrumental in the construction of the imidazo[1,2-a]indole core. researchgate.net Future work will likely explore the use of other transition metals, such as gold, rhodium, and iridium, to enable novel bond formations and functionalizations. The development of more active and selective catalysts will also be crucial for improving reaction efficiency and substrate scope.

C-H Functionalization: Direct C-H bond functionalization represents a highly atom-economical approach to modifying the 1H-imidazo[1,2-a]indole scaffold. Future research will likely focus on developing regioselective C-H activation methods to introduce a wide range of functional groups at various positions on the heterocyclic core, thereby facilitating the rapid generation of diverse compound libraries.

Multicomponent Reactions (MCRs): MCRs offer a powerful tool for the one-pot synthesis of complex molecules from simple starting materials. mdpi.commdpi.com The development of novel MCRs that provide access to previously inaccessible this compound derivatives is a promising avenue for future research. These reactions can significantly streamline synthetic routes and enhance molecular diversity. mdpi.commdpi.com

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a mild and powerful tool for organic synthesis. The application of this technology to the synthesis and functionalization of 1H-imidazo[1,2-a]indoles could provide access to novel chemical space and enable reactions that are not feasible using traditional thermal methods.

Flow Chemistry: The use of continuous-flow reactors for the synthesis of 1H-imidazo[1,2-a]indoles can offer several advantages over traditional batch processes, including improved reaction control, enhanced safety, and easier scalability. Future research in this area could lead to more efficient and sustainable manufacturing processes for these important compounds.

Synthetic StrategyKey FeaturesPotential Advantages
Metal-Catalyzed Cross-CouplingUse of transition metals (Pd, Cu, Au, etc.) to form C-C and C-N bonds. researchgate.netHigh efficiency, broad substrate scope.
C-H FunctionalizationDirect activation and functionalization of C-H bonds.Atom-economical, reduces pre-functionalization steps.
Multicomponent Reactions (MCRs)One-pot synthesis involving three or more starting materials. mdpi.commdpi.comHigh efficiency, molecular diversity, operational simplicity.
Photoredox CatalysisUse of visible light to initiate chemical reactions.Mild reaction conditions, access to unique reactivity.
Flow ChemistryContinuous synthesis in a reactor.Improved control, safety, and scalability.

Advanced Computational Approaches for Rational Design and Mechanistic Understanding

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. In the context of this compound research, advanced computational approaches are expected to play an increasingly important role in:

Rational Drug Design: Molecular docking and molecular dynamics (MD) simulations can be used to predict the binding modes of this compound derivatives to their biological targets. researchgate.netresearchgate.net This information can guide the design of new compounds with improved potency and selectivity. researchgate.netresearchgate.net

QSAR and Pharmacophore Modeling: Quantitative structure-activity relationship (QSAR) studies and pharmacophore modeling can help to identify the key structural features that are responsible for the biological activity of 1H-imidazo[1,2-a]indoles. acs.org This knowledge can be used to design new compounds with enhanced activity.

Mechanistic Studies: Density functional theory (DFT) calculations can be employed to elucidate the mechanisms of reactions used to synthesize and functionalize 1H-imidazo[1,2-a]indoles. nih.gov This understanding can aid in the development of more efficient and selective synthetic methods.

Prediction of Physicochemical Properties: Computational methods can be used to predict the physicochemical properties of this compound derivatives, such as their solubility, lipophilicity, and metabolic stability. This information is crucial for the development of drug candidates with favorable pharmacokinetic profiles.

Computational MethodApplication in this compound Research
Molecular DockingPredicting binding modes to biological targets. researchgate.netresearchgate.net
Molecular Dynamics (MD) SimulationsSimulating the dynamic behavior of ligand-protein complexes. researchgate.net
Quantitative Structure-Activity Relationship (QSAR)Identifying relationships between chemical structure and biological activity. acs.org
Pharmacophore ModelingIdentifying essential structural features for biological activity.
Density Functional Theory (DFT)Elucidating reaction mechanisms and electronic properties. nih.gov

Exploration of New Biological Targets and Elucidation of Novel Mechanisms of Action

While this compound derivatives have shown promise as anticancer, antiviral, and anti-inflammatory agents, there is still a vast and underexplored biological space for these compounds. nih.gov Future research will focus on:

Target Identification and Validation: High-throughput screening and chemical proteomics approaches can be used to identify new biological targets for this compound derivatives. Subsequent validation studies will be crucial to confirm the therapeutic relevance of these targets.

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which 1H-imidazo[1,2-a]indoles exert their biological effects is essential for their development as therapeutic agents. This will involve a combination of biochemical, biophysical, and cell-based assays. For example, some imidazo[1,2-a]pyridine (B132010) derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells by activating NADPH oxidase-mediated oxidative stress. nih.govresearchgate.net

Exploration of New Therapeutic Areas: The unique structural and electronic properties of 1H-imidazo[1,2-a]indoles suggest that they may have therapeutic potential in a wide range of diseases beyond cancer and inflammation. Future studies could explore their utility in areas such as neurodegenerative diseases, metabolic disorders, and infectious diseases. For instance, certain derivatives have been investigated as inhibitors of Nek2, a kinase involved in cell cycle progression, and as potential treatments for KRAS-mutated cancers. nih.govnih.gov

Integration of this compound Scaffolds into Complex Architectures

The incorporation of the this compound scaffold into more complex molecular architectures can lead to the development of novel compounds with enhanced biological activity and unique properties. Future directions in this area include:

Hybrid Molecules: The combination of the this compound core with other pharmacophores can lead to the development of hybrid molecules with dual or synergistic biological activities. For example, hybrids of imidazo[1,2-a]pyridines with 1,2,3-triazoles have been synthesized and evaluated for their antiepileptic and antitumor activities. semanticscholar.org

Macrocycles and Cages: The incorporation of the this compound scaffold into macrocyclic or caged structures can lead to compounds with unique conformational properties and the ability to bind to challenging biological targets.

Natural Product Analogs: The this compound scaffold can serve as a template for the design and synthesis of simplified analogs of complex natural products, potentially leading to compounds with improved drug-like properties.

Bioconjugates: The attachment of this compound derivatives to biomolecules, such as peptides, proteins, or nucleic acids, can enable targeted drug delivery and the development of novel diagnostic tools.

Potential Applications in Materials Science (e.g., Optoelectronics, Dyes)

The unique photophysical properties of the this compound scaffold make it an attractive candidate for applications in materials science. Future research in this area will likely focus on:

Organic Light-Emitting Diodes (OLEDs): The high quantum yields and tunable emission wavelengths of some imidazo-fused heterocycles make them promising materials for use in OLEDs. mdpi.com Future work will focus on the design and synthesis of new this compound derivatives with improved performance and stability for OLED applications.

Fluorescent Probes and Sensors: The sensitivity of the fluorescence of 1H-imidazo[1,2-a]indoles to their local environment can be exploited for the development of fluorescent probes and sensors for the detection of ions, small molecules, and biomolecules. For example, an imidazo[1,2-a]pyridine-functionalized xanthene has been developed as a fluorescent probe for the detection of Hg2+ ions.

Dyes and Pigments: The strong absorption and emission properties of 1H-imidazo[1,2-a]indoles make them suitable for use as dyes and pigments in a variety of applications, including textiles, coatings, and inks. The fragmentation of related scaffolds like 1H-imidazo[1,2-b]pyrazole has been shown to produce push-pull dyes. nih.gov

Nonlinear Optical Materials: The extended π-conjugated system of the this compound scaffold suggests that these compounds may exhibit nonlinear optical properties, which could be useful in applications such as optical data storage and telecommunications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.